3-(2-Thienyl)pentane-1,5-diol

説明

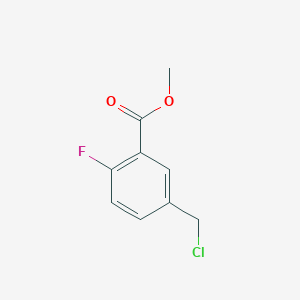

3-(2-Thienyl)pentane-1,5-diol is a chemical compound with the molecular formula C9H14O2S . It has significant potential in various fields of research and industry.

Molecular Structure Analysis

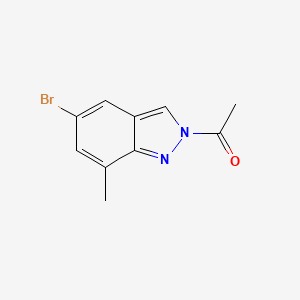

The molecular structure of 3-(2-Thienyl)pentane-1,5-diol consists of a thiophene ring attached to a pentane-1,5-diol . The exact conformation of the molecule is not specified in the available resources.科学的研究の応用

Dermatological Applications

3-(2-Thienyl)pentane-1,5-diol and related compounds have been investigated for their efficacy in dermatology. Pentane-1,5-diol, a chemically related compound, shows promise in topical pharmaceutical products due to its superior drug delivery-enhancing potency, pharmaceutical and cosmetic properties, antimicrobial spectrum, and low toxicity. Clinical trials confirm its efficacy and safety, making it an attractive ingredient for dermatological formulations (Jacobsson Sundberg & Faergemann, 2008).

Chemical Synthesis and Characterization

Research has explored the synthesis, spectroscopic characterization, and crystal structures of compounds related to 3-(2-Thienyl)pentane-1,5-diol. For instance, compounds derived from ferrocenylalkanediols, including those similar to 3-(2-Thienyl)pentane-1,5-diol, have been synthesized and analyzed, offering substrates or standards for lipase-mediated desymmetrization. Their structures were determined by X-ray crystal structure analysis, indicating potential applications in catalysis and materials science (Lapić et al., 2011).

Optical Recording Storage

In the field of materials science, novel unsymmetrical photochromic diarylethene compounds bearing a dithiol-pentane unit have been developed. These compounds exhibit remarkable photochromism and clear fluorescent switches, both in solution and in PMMA film. Their properties suggest potential applications in optical recording storage, with one specific study demonstrating their use in polarization multiplexed image recording, highlighting their potential as innovative holographic recording media (Wang et al., 2011).

Antimicrobial Properties

The antimicrobial properties of pentane-1,5-diol, closely related to 3-(2-Thienyl)pentane-1,5-diol, have been extensively studied. It exhibits high antimicrobial activities against bacteria, fungi, and viruses, with minimal inhibitory concentrations effective against both antibiotic-susceptible and multi-resistant aerobic bacteria. This suggests its utility as a new compound for topical antimicrobial therapy, particularly in the face of increasing antibiotic resistance (Faergemann et al., 2005).

特性

IUPAC Name |

3-thiophen-2-ylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBLONMRUIQSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thienyl)pentane-1,5-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)

![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)

![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)